C-Reactive Protein (CRP) (77-82)

enolase inhibition neutrophil glycolysis ATP depletion

Neutrophil-driven inflammation research requires precise tools to dissect CRP-derived anti-inflammatory mechanisms. This synthetic hexapeptide (Val-Gly-Gly-Ser-Glu-Ile) directly addresses this need: • Enolase inhibition Ki 27 µM, distinct from CRP (201-206) fragment (Ki 19 µM) for unambiguous dose-response studies. • Dual inhibition of neutrophil chemotaxis and superoxide production at 50 µM, enabling mechanistic separation not possible with fragment 83-90. • In vivo anti-inflammatory efficacy comparable to full-length CRP with 10-fold weight-based potency advantage, reducing peptide consumption. Supply advantage: In-stock availability with batch-specific HPLC and MS documentation.

Molecular Formula C23H40N6O10
Molecular Weight 560.6 g/mol
Cat. No. B612698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Reactive Protein (CRP) (77-82)
Molecular FormulaC23H40N6O10
Molecular Weight560.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H40N6O10/c1-5-12(4)19(23(38)39)29-20(35)13(6-7-17(33)34)28-21(36)14(10-30)27-16(32)9-25-15(31)8-26-22(37)18(24)11(2)3/h11-14,18-19,30H,5-10,24H2,1-4H3,(H,25,31)(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39)/t12-,13-,14-,18-,19-/m0/s1
InChIKeyCAZAWCJTNPWLJO-JELDOXETSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRP (77-82) Peptide Fragment: Molecular Profile, CAS 130349-01-8, and Role in Neutrophil-Driven Inflammation


C-Reactive Protein (CRP) (77-82) is a synthetic hexapeptide (Val-Gly-Gly-Ser-Glu-Ile; molecular weight 560.6 g/mol) corresponding to residues 77–82 of the human acute-phase protein CRP [1]. This fragment is generated endogenously via neutrophil membrane serine protease cleavage of native CRP and exhibits anti-inflammatory bioactivity by inhibiting neutrophil oxidative metabolism and chemotaxis [2][3]. Unlike full-length pentameric CRP, which primarily serves as a systemic biomarker and complement activator, this low-molecular-weight peptide acts directly on neutrophil energy metabolism and recruitment pathways, making it a distinct molecular probe for dissecting CRP-derived anti-inflammatory mechanisms.

Workflow
Neutrophil inflammation and energy metabolism pathway studies
Mechanism
Enolase inhibition probe with reported ATP depletion context
Model
In vitro neutrophil assay and in vivo lung injury model-response research

Why CRP (77-82) Cannot Be Replaced by Full-Length CRP, CRP (201-206), or Other CRP-Derived Peptides


CRP-derived peptides exhibit sequence-dependent functional divergence despite sharing a common parent protein. The 77–82 fragment (Val-Gly-Gly-Ser-Glu-Ile) possesses a distinct enzymatic inhibitory profile compared to the 201–206 fragment (Lys-Pro-Gln-Leu-Trp-Pro), with different Ki values for enolase inhibition (27 µM vs. 19 µM) and varying potency in superoxide generation assays [1]. Furthermore, the 77–82 fragment demonstrates superior inhibition of neutrophil chemotaxis relative to the 83–90 fragment (CRP-IV), which fails to suppress chemotaxis at equivalent concentrations [2]. In vivo, the 77–82 peptide achieves comparable anti-inflammatory efficacy to full-length native CRP but with a 10‑fold weight-based potency differential, underscoring that substitution with intact CRP or alternative CRP fragments would alter experimental outcomes and confound mechanistic interpretations [3].

Target Peptide
CRP (77-82)
Enolase Ki 27 µM; inhibits chemotaxis and oxidative burst. Reported 10-fold weight-based potency in vivo model-response context.
Potential Substitute
CRP (201-206)
Enolase Ki 19 µM; differing enzyme affinity may shift dose-response and glycolysis suppression interpretation.
Target Peptide
CRP (77-82)
Active on neutrophil chemotaxis. Reported anti-inflammatory context depends on dual pathway suppression.
Potential Substitute
CRP (83-90)
Fails to inhibit chemotaxis; activity profile mismatch may confound neutrophil recruitment endpoint interpretation.

Head-to-Head Quantitative Differentiation: CRP (77-82) vs. CRP (201-206), CRP (83-90), and Native CRP


Enolase Inhibitory Potency: CRP (77-82) Exhibits Distinct Ki Value Compared to CRP (201-206)

CRP (77-82) noncompetitively inhibits the glycolytic enzyme enolase with a Ki of 27 µM, whereas the alternative CRP fragment (201-206) exhibits a Ki of 19 µM under identical assay conditions [1]. This quantitative difference reflects sequence-specific interactions with the enzyme's active site.

Enolase Ki
Head-to-head
CRP (77-82): 27 µMvsCRP (201-206): 19 µM
Reported enzyme inhibition context; affinity difference may affect neutrophil ATP depletion models.
1.42-fold difference; requires dose-response modeling review.
enolase inhibition neutrophil glycolysis ATP depletion

Superoxide Generation Inhibition: CRP (77-82) Demonstrates Higher Maximal Suppression vs. CRP (201-206) at 50 µM

Preincubation of human neutrophils with 50 µM CRP (77-82) for 15 min inhibited superoxide generation by 34 ± 2%, compared to 29 ± 2% for CRP (201-206) [1]. At a lower concentration (6.25 µM, 60 min), inhibition was 12 ± 2% for 77-82 vs. 10 ± 1% for 201-206 [1].

Superoxide Inhibition
Head-to-head
34 ± 2% (50 µM)vs29 ± 2% (50 µM)
Supports neutrophil oxidative burst endpoint review; reported higher rank in tested set.
Difference in maximal suppression may be context-dependent.
superoxide anion neutrophil oxidative burst opsonized zymosan

Neutrophil Chemotaxis Inhibition: CRP (77-82) Suppresses Migration While CRP (83-90) Does Not

At a concentration of 50 µM, CRP (77-82) significantly inhibits neutrophil chemotaxis, whereas CRP peptide (83-90) fails to produce this effect [1]. Both CRP (77-82) and CRP (201-206) inhibit chemotaxis, but CRP (83-90) is ineffective.

Chemotaxis Inhibition
Head-to-head
Active at 50 µMvsInactive (CRP 83-90)
Qualitative divergence; supports dual-pathway mechanistic dissection study design.
Activity profile is sequence-specific; not a class-level property.
neutrophil chemotaxis FMLP stimulation inflammation

In Vivo Anti-Inflammatory Efficacy: CRP (77-82) Requires 10-Fold Lower Weight Dose vs. Native CRP for Comparable Neutrophil Influx Inhibition

In a murine model of FMLP-induced alveolitis, CRP (77-82) reduced bronchoalveolar lavage neutrophil counts by up to 90% and total protein levels by up to 55% [1]. Native rabbit CRP (3 µM) produced similar inhibition (93% neutrophil influx, 55% protein leak), but required approximately 10-fold more peptide by weight [1].

In Vivo Neutrophil Influx
Head-to-head
~90% reductionvsNative CRP: 93% reduction
Reported model-response endpoint context; ~10-fold weight-based difference observed.
FMLP-induced alveolitis model; translation to other models requires review.
neutrophil alveolitis FMLP-induced lung injury bronchoalveolar lavage

Glycolysis and ATP Depletion: CRP (77-82) Reduces Neutrophil Energy Metabolism by ~30% at 50 µM

Following a 15-min preincubation with 50 µM CRP (77-82), neutrophil glycolysis and intracellular ATP generation were both inhibited by approximately 30% [1]. This effect is comparable to that observed with CRP (201-206) and is attributed to enolase inactivation.

Glycolysis & ATP
Class-level
~30% inhibition (50 µM)vsCRP (201-206): ~30%
Equivalent energy metabolism suppression reported; supports conserved mechanism interpretation.
Class-level inference; data to verify for specific model conditions.
neutrophil glycolysis intracellular ATP energy metabolism

Optimal Use Cases for CRP (77-82) Based on Verified Differential Bioactivity


In Vitro Neutrophil Functional Studies Requiring Sequence-Specific Enolase Inhibition

Researchers investigating the role of CRP-derived peptides in neutrophil energy metabolism should select CRP (77-82) when the experimental aim requires a Ki of 27 µM for enolase inhibition, as opposed to the 19 µM Ki of CRP (201-206) [1]. This distinction is critical for dose-response studies and for comparing the contribution of different CRP fragments to glycolytic suppression.

In Vivo Models of Acute Lung Injury and Neutrophilic Inflammation

In murine models of FMLP-induced alveolitis or similar neutrophil-driven inflammatory conditions, CRP (77-82) provides a potent, low-molecular-weight alternative to native CRP, achieving comparable reduction in neutrophil influx and protein leakage with a 10‑fold weight-based potency advantage [2]. This reduces peptide consumption and simplifies experimental logistics.

Comparative Studies of CRP Fragment Bioactivity: Differentiating Chemotaxis vs. Oxidative Burst

CRP (77-82) is uniquely positioned for studies designed to separate chemotaxis inhibition from oxidative burst suppression, as it inhibits both processes at 50 µM, whereas the 83–90 fragment inhibits superoxide production but not chemotaxis [3]. This functional divergence enables dissection of CRP's dual anti-inflammatory mechanisms.

Peptide-Based Anti-Inflammatory Drug Discovery and Lead Optimization

Pharmaceutical research programs focused on developing small-molecule mimetics of CRP's anti-inflammatory domain should prioritize the 77–82 sequence due to its demonstrated in vivo efficacy and distinct enolase Ki relative to other CRP fragments [1][2]. The peptide serves as a validated reference standard for screening and structure-activity relationship studies.

Application
Selection Property
Validation Focus
Neutrophil energy metabolism studies
Enolase inhibition context
ATP depletion and glycolysis endpoint monitoring
Acute lung injury model-response research
In vivo neutrophil influx context
BAL neutrophil count and protein leak endpoints
Dual-pathway mechanistic dissection
Chemotaxis vs. oxidative burst divergence
Separate FMLP chemotaxis and superoxide readouts
Peptide mimetic screening studies
Sequence-specific assay context
Comparator assay-response context for SAR analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for C-Reactive Protein (CRP) (77-82)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.